1-(Tert-butoxycarbonylamino)-4-(trifluoromethoxy)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butoxycarbonylamino)-4-(trifluoromethoxy)cyclohexanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethoxy group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce large quantities of the compound while maintaining quality and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxycarbonylamino)-4-(trifluoromethoxy)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reaction type and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
1-(Tert-butoxycarbonylamino)-4-(trifluoromethoxy)cyclohexanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonylamino)-4-(trifluoromethoxy)cyclohexanecarboxylic acid involves its interaction with molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The trifluoromethoxy group can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 1-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid
- 1-(tert-Butoxycarbonylamino)-4-methoxycyclohexanecarboxylic acid
- 1-(tert-Butoxycarbonylamino)-4-(trifluoromethyl)cyclohexanecarboxylic acid
Uniqueness: 1-(Tert-butoxycarbonylamino)-4-(trifluoromethoxy)cyclohexanecarboxylic acid is unique due to the presence of both the Boc-protected amino group and the trifluoromethoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C13H20F3NO5 |
---|---|
Molecular Weight |
327.30 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H20F3NO5/c1-11(2,3)22-10(20)17-12(9(18)19)6-4-8(5-7-12)21-13(14,15)16/h8H,4-7H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
FZYNSLSBIRFHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(CC1)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.